molecular formula C14H16FNO B13165724 4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one

4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one

Cat. No.: B13165724
M. Wt: 233.28 g/mol
InChI Key: QISOWFGCWWCCGP-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-2-azaspiro[44]nonan-1-one is a spirocyclic compound characterized by a unique structure that includes a fluorophenyl group and an azaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with a suitable cyclic ketone, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted spirocyclic compounds .

Scientific Research Applications

4-(3-Fluorophenyl)-2-azaspiro[4

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

4-(3-fluorophenyl)-2-azaspiro[4.4]nonan-1-one

InChI

InChI=1S/C14H16FNO/c15-11-5-3-4-10(8-11)12-9-16-13(17)14(12)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9H2,(H,16,17)

InChI Key

QISOWFGCWWCCGP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(CNC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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